N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCIBHAOAAKHKD-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.
Chemical Structure
The molecular formula of this compound is . The compound features a hydrazone linkage, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacteria Species | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 14 | 64 µg/mL |
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies demonstrated its effectiveness against various fungal strains.
Table 2: Antifungal Activity Against Selected Fungi
| Fungi Species | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 20 | 32 µg/mL |
| Aspergillus niger | 22 | 16 µg/mL |
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: MCF-7 Cell Line
In a study conducted to assess the cytotoxic effects on MCF-7 cells, the compound exhibited an IC50 value of 25 µg/mL, indicating significant potential as an anticancer agent.
The proposed mechanism of action for the compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. Additionally, its anticancer effects are attributed to the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide?
The synthesis typically involves a Schiff base condensation between 2-chloro-6-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. Key variables include:
- Solvent selection : Ethanol or DMF are common for reflux conditions, facilitating imine bond formation .
- Temperature : Reactions are conducted under reflux (70–100°C) to drive dehydration and improve yield .
- Catalysts : Acidic or basic conditions may accelerate condensation; however, many protocols avoid catalysts to simplify purification . Post-synthesis, purification via recrystallization (e.g., ethyl acetate/petroleum ether) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen bonding (e.g., C–H···O interactions stabilizing monoclinic systems) .
- FT-IR : Identifies ν(N–H) stretching (~3174–3284 cm⁻¹) and sulfonyl group vibrations (~1150–1350 cm⁻¹) .
- UV-Vis : Assigns π→π* and n→π* transitions, validated via TD-DFT calculations .
- NMR : ¹H/¹³C NMR confirms hydrazone proton (δ ~11–12 ppm) and aromatic regiochemistry .
Advanced Research Questions
Q. How can discrepancies between experimental and computational vibrational frequencies be resolved?
Discrepancies often arise from approximations in density functional theory (DFT). Methodological strategies include:
- Functional selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) improve accuracy for ν(N–H) and sulfonyl modes .
- Basis sets : Use 6-31G(d,p) or larger to account for polarization and diffuse effects .
- Scaling factors : Apply empirical scaling (~0.96–0.98) to harmonize computed frequencies with experimental IR .
Q. What role do non-covalent interactions play in stabilizing the crystal structure?
Crystal packing is governed by:
- Intermolecular hydrogen bonds : C–H···O interactions between sulfonyl oxygen and aromatic protons .
- Van der Waals forces : Stacking of fluorinated and methyl-substituted phenyl rings enhances lattice energy . Software like SHELX or Mercury (using Hirshfeld surface analysis) quantifies these interactions from XRD data .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. inactive results) be addressed?
Contradictions may stem from assay conditions or compound purity. Solutions involve:
- Dose-response studies : Establish minimum inhibitory concentrations (MICs) across multiple bacterial strains .
- Solvent controls : Use DMSO/water mixtures to ensure solubility without cytotoxicity .
- Computational docking : Predict binding affinities to bacterial targets (e.g., penicillin-binding proteins) to guide experimental validation .
Q. What methodologies elucidate electron transitions in UV-Vis spectra?
Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates solvent effects on electronic transitions. Key steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
